molecular formula C15H12O3S B14499883 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid CAS No. 65010-70-0

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid

Cat. No.: B14499883
CAS No.: 65010-70-0
M. Wt: 272.3 g/mol
InChI Key: XJDXBPJZASVLMC-UHFFFAOYSA-N
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Description

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid is an organic compound characterized by the presence of a dibenzofuran moiety attached to a propanoic acid group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid typically involves the reaction of dibenzofuran with a suitable thiol reagent under controlled conditions. One common method involves the use of dibenzofuran-4-thiol, which is reacted with a propanoic acid derivative in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the sulfanyl group can form covalent bonds with thiol-containing enzymes, inhibiting their activity. These interactions can modulate various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid is unique due to the presence of both a dibenzofuran moiety and a sulfanyl linkage, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

CAS No.

65010-70-0

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

2-dibenzofuran-4-ylsulfanylpropanoic acid

InChI

InChI=1S/C15H12O3S/c1-9(15(16)17)19-13-8-4-6-11-10-5-2-3-7-12(10)18-14(11)13/h2-9H,1H3,(H,16,17)

InChI Key

XJDXBPJZASVLMC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

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